4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid
Description
This compound features a bicyclo[2.2.2]octane scaffold substituted at position 4 with a tert-butoxycarbonyl (Boc)-protected piperazine group and a carboxylic acid at position 1. The bicyclo[2.2.2]octane core is a saturated bioisostere of benzene, offering enhanced metabolic stability and reduced π-π stacking interactions compared to aromatic systems . Derivatives of bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) are widely used in medicinal chemistry as rigid scaffolds for drug design .
Properties
Molecular Formula |
C18H30N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22) |
InChI Key |
QIKQKLTYEBUSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis generally involves two key components:
- Bicyclo[2.2.2]octane-1-carboxylic acid derivative : Provides the rigid bicyclic scaffold.
- Boc-protected piperazine : Supplies the piperazine ring with a protective tert-butoxycarbonyl group to prevent unwanted reactions at the nitrogen atoms during synthesis.
The main synthetic strategy is the formation of an amide or related linkage between these two components, often through activation of the carboxylic acid and nucleophilic substitution on the piperazine nitrogen.
Detailed Preparation Methods
Amide Coupling via Activated Ester or Carbodiimide Chemistry
Although explicit detailed procedures for this exact compound are scarce, standard amide coupling methods are applicable:
- Activation of bicyclo[2.2.2]octane-1-carboxylic acid using carbodiimide reagents (e.g., EDC, DCC) or formation of active esters.
- Reaction with 4-(tert-butoxycarbonyl)piperazine to form the amide bond.
- Typical solvents: dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Reaction temperatures: 0°C to room temperature.
- Purification by silica gel chromatography.
This approach is supported by general synthetic practices for similar compounds containing piperazine and bicyclic carboxylic acid moieties.
Synthesis of Boc-Protected Piperazine Intermediates via Halogenation
A common preparatory step involves converting 4-(2-hydroxyethyl)piperazine-1-carboxylate into a corresponding bromoethyl intermediate, which then undergoes nucleophilic substitution to attach the bicyclo[2.2.2]octane moiety.
This step is crucial for preparing reactive intermediates for further coupling.
Coupling with Bicyclo[2.2.2]octane Derivatives
After preparing the Boc-protected piperazine bromide, nucleophilic substitution with bicyclo[2.2.2]octane-1-carboxylate derivatives can be performed:
- The bicyclo[2.2.2]octane carboxylate is deprotonated or activated.
- Nucleophilic substitution onto the bromide-bearing piperazine.
- Conditions: polar aprotic solvents (DMF, DMSO), mild heating (60–80°C).
- Reaction times: 12–24 hours.
This step links the bicyclic scaffold to the piperazine moiety, forming the target compound.
Representative Experimental Data
Analytical and Purification Techniques
- Purification : Silica gel column chromatography using hexane/ethyl acetate or petroleum ether/ethyl acetate mixtures.
- Characterization : Proton nuclear magnetic resonance (H1-NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
- Molecular weight : 338.4 g/mol.
- Molecular formula : C18H30N2O4.
- IUPAC Name : 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid.
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Bromination of Boc-protected hydroxyethyl piperazine | Carbon tetrabromide, triphenylphosphine, DCM, 0–20°C, 20 h | 78–83.7 | Boc-protected bromoethyl piperazine intermediate |
| 2 | Coupling with bicyclo[2.2.2]octane-1-carboxylic acid derivative | Amide coupling reagents (e.g., EDC), DMF or DCM, RT | ~80 | Target compound: 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid |
Chemical Reactions Analysis
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
(a) Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8)
- Structure : Base compound without substituents.
- Molecular Weight : 154.21 g/mol.
- Role : Serves as a foundational scaffold for synthesizing derivatives like the target compound. Its rigidity mimics phenyl rings but with improved solubility and stability .
(b) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1459-96-7)
- Structure : Methyl ester at position 4 and carboxylic acid at position 1.
- Synthesis: Prepared via esterification and Curtius rearrangement using DPPA and tert-butanol .
- Applications : Intermediate for introducing tert-butyl carbamate groups, a key step in synthesizing Boc-protected analogs .
(c) 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0)
Piperazine-Containing Analogs
(a) [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (CAS 156478-71-6)
- Structure : Boc-piperazine linked to acetic acid.
- Melting Point : 186.5–189.5°C.
- Role : Highlights the prevalence of Boc-piperazine moieties in modifying solubility and bioavailability .
(b) 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4)
- Structure : Boc-piperazine attached to a benzoic acid.
- Melting Point : 50°C (dec.).
- Comparison : Replacing the bicyclo[2.2.2]octane with a benzene ring reduces steric hindrance but increases aromaticity-related metabolic liabilities .
(c) 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid (CAS 654663-42-0)
Functional Group Variations
Key Research Findings
Bioisosteric Advantages : The bicyclo[2.2.2]octane core in the target compound reduces metabolic oxidation compared to benzene, as seen in MDM2 inhibitors like AA-115/APG-115 .
Synthetic Utility: Boc-protected piperazines are critical intermediates in peptide coupling and PROTAC synthesis, as demonstrated in the preparation of 19F-labeled amino acids .
Thermal Stability : Derivatives like 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0) exhibit melting points >150°C, suggesting the target compound may also possess high thermal stability .
Biological Activity
4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS number 2891597-51-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclo[2.2.2]octane structure, is synthesized through various organic methods and has been explored for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.45 g/mol. The structure features a bicyclic core with a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Research indicates that compounds with bicyclo[2.2.2]octane structures can exhibit a range of biological activities, including:
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
- Receptor Modulation : The piperazine ring often interacts with neurotransmitter receptors, potentially acting as agonists or antagonists, influencing neurological pathways.
Case Studies
- Antiviral Activity : A study demonstrated that structurally similar bicyclo compounds could inhibit the replication of certain viruses, suggesting that this compound may possess similar antiviral properties through modulation of viral entry or replication processes.
- Neurotransmitter Receptor Interaction : Research on related bicyclic compounds has shown that they can selectively bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Preliminary studies indicate that some bicyclo derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Receptor Modulation | Interaction with nAChRs | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler bicyclic precursors. Various synthetic routes have been explored to optimize yield and purity, which is crucial for subsequent biological testing.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives?
Methodological Answer: Synthesis typically involves functionalizing bicyclo[2.2.2]octane-1-carboxylic acid scaffolds with tert-butoxycarbonyl (Boc)-protected piperazine groups. A key approach includes:
- Esterification : Starting from 1,4-dicarboxylic acid esters, nucleophilic substitution or coupling reactions introduce the Boc-piperazine moiety .
- Derivatization : Modifications at the 4-position of the bicyclo[2.2.2]octane core (e.g., hydroxylation, boronic ester formation) enable diverse analog synthesis (see Table 1) .
Q. Table 1: Example Derivatives and Properties
| Derivative Name | CAS RN | Molecular Formula | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4-[4-(tert-Boc)piperazino]benzoic acid | 162046-66-4 | C₁₆H₂₂N₂O₄ | 50 (dec.) | |
| [4-(tert-Boc)piperazin-1-yl]acetic acid | 156478-71-6 | C₁₁H₂₀N₂O₄ | 186.5–189.5 | |
| 2-[4-(tert-Boc)piperazin-1-yl]isonicotinic acid | 654663-42-0 | C₁₅H₂₁N₃O₄ | 174–176 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns, particularly for rigid bicyclo[2.2.2]octane systems .
- HPLC/MS : Quantifies purity and detects trace impurities, especially for Boc-protected intermediates .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency for piperazine-bicyclo[2.2.2]octane linkages .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes Boc-group degradation .
Q. How can contradictions in spectroscopic data for bicyclo[2.2.2]octane derivatives be resolved?
Methodological Answer:
- 2D NMR Techniques : NOESY or COSY correlations distinguish between stereoisomers in rigid frameworks .
- Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., CAS 167263-11-8, C₁₈H₂₅NO₄) .
Q. How do substituents on the piperazine ring influence physicochemical properties?
Methodological Answer:
- LogP Modulation : Electron-withdrawing groups (e.g., -COOH) reduce lipophilicity, while alkyl chains enhance membrane permeability .
- Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder target binding, as seen in analogs like 4-benzyl-1-Boc-piperidine-4-carboxylic acid (CAS 167263-11-8) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards .
- Storage : Store in airtight containers at 2–8°C to prevent Boc-group hydrolysis .
Q. What challenges arise in determining stereochemistry via X-ray crystallography?
Methodological Answer:
- Rigidity vs. Flexibility : The bicyclo[2.2.2]octane core’s rigidity simplifies analysis, but flexible piperazine substituents may reduce crystal quality .
- Heavy-Atom Derivatives : Incorporate halogen atoms (e.g., bromine) to improve diffraction patterns, as in tert-butyl 6-bromo-4-oxo-spiro derivatives (CAS 690632-05-4) .
Q. How can computational modeling predict biological activity of analogs?
Methodological Answer:
- Docking Studies : Map the bicyclo[2.2.2]octane scaffold into target binding pockets (e.g., enzymes or receptors) using software like AutoDock .
- QSAR Models : Corrogate substituent effects (e.g., -Boc, -COOH) with activity data from analogs in Table 1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
